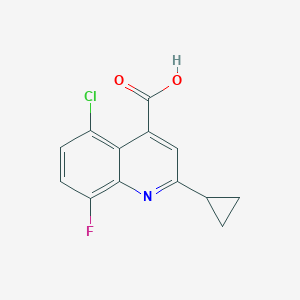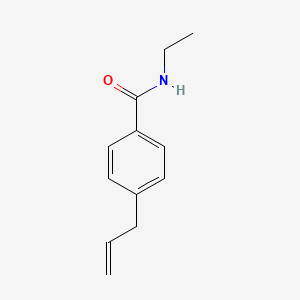
TAMRA-C6-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-C6-TFP ester, also known as tetramethylrhodamine-C6-tetrafluorophenyl ester, is a fluorescent dye widely used in various scientific research applications. This compound is known for its high reactivity with amines, making it an excellent choice for labeling proteins, peptides, and other biomolecules. The fluorescent properties of this compound make it particularly useful in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-C6-TFP ester typically involves the reaction of tetramethylrhodamine with a tetrafluorophenyl ester derivative. The process begins with the preparation of tetramethylrhodamine, which is then reacted with a tetrafluorophenyl ester in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-C6-TFP ester primarily undergoes substitution reactions due to its reactive ester group. It reacts with primary and secondary amines to form stable amide bonds. This reactivity is exploited in labeling applications where the ester group reacts with the amine groups of proteins or peptides .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include amines, such as lysine residues in proteins or synthetic peptides. The reactions are typically carried out in aqueous buffers at a slightly basic pH (around 8.3-8.5) to ensure the amine groups are deprotonated and nucleophilic .
Major Products Formed
The major products formed from the reaction of this compound with amines are TAMRA-labeled biomolecules. These labeled compounds retain the fluorescent properties of TAMRA, making them useful for various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
TAMRA-C6-TFP ester is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Wirkmechanismus
The mechanism of action of TAMRA-C6-TFP ester involves its ability to form covalent bonds with amine groups in biomolecules. The tetrafluorophenyl ester group reacts with the amine groups to form stable amide bonds, resulting in the labeling of the target molecule. The fluorescent properties of TAMRA allow for the visualization and quantification of the labeled biomolecules in various assays .
Vergleich Mit ähnlichen Verbindungen
TAMRA-C6-TFP ester is often compared with other fluorescent dyes, such as:
NHS-Rhodamine: Another amine-reactive dye with similar applications but different spectral properties.
TAMRA Azide: Used in click chemistry reactions for labeling biomolecules with alkyne groups.
This compound is unique due to its high reactivity with amines and its suitability for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C38H35F4N3O6 |
|---|---|
Molekulargewicht |
705.7 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate |
InChI |
InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49) |
InChI-Schlüssel |
ZODXZOALQYZQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
